benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride
Description
"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" is an organic compound often utilized in pharmaceutical research. It exhibits a unique combination of a piperidine ring with a triazole, connected to a carbamate ester group. This compound is primarily investigated for its potential therapeutic applications.
Properties
IUPAC Name |
benzyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.2ClH/c22-16(23-11-12-4-2-1-3-5-12)18-10-14-19-15(21-20-14)13-6-8-17-9-7-13;;/h1-5,13,17H,6-11H2,(H,18,22)(H,19,20,21);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABDUTVVRDIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=N2)CNC(=O)OCC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" typically begins with the preparation of the triazole moiety, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent incorporation of the piperidine ring can be accomplished through alkylation reactions using halogenated piperidines.
Commonly used solvents for these reactions include dichloromethane, toluene, or dimethylformamide, often under reflux conditions. Following the synthesis, the benzyl carbamate group is introduced through a carbamoylation reaction with benzyl chloroformate.
Industrial Production Methods
The industrial production generally scales up the laboratory procedures, optimizing for yield and purity. Techniques such as continuous flow synthesis or automated reaction setups may be utilized to ensure consistency and efficiency. Rigorous purification protocols, including crystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" undergoes several key reactions, such as:
Oxidation: : Converts the piperidine ring into its corresponding lactam derivative. Reduction : Reduces the triazole moiety to form a dihydro-triazole. Substitution : The benzyl group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of acetic acid or under basic conditions. Reduction : Sodium borohydride or lithium aluminum hydride, usually in ethanol or THF. Substitution : Alkyl halides or sulfonates in the presence of strong bases like sodium hydride or potassium carbonate.
Major Products Formed
From oxidation, the primary product is the benzyl lactam derivative. Reduction yields the dihydro-triazole version, and substitution leads to various N-alkylated or N-sulfonated derivatives.
Scientific Research Applications
Antibacterial Activity
Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride has shown significant antibacterial properties. Studies indicate that it may inhibit bacterial growth by interacting with enzymes involved in cell wall synthesis or other critical pathways necessary for bacterial survival.
Case Study:
In vitro studies demonstrated that this compound exhibited potent activity against various strains of bacteria, including resistant strains. The mechanism of action appears to involve binding to bacterial receptors, disrupting normal cellular functions .
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 22 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 20 | 100 |
Antifungal Properties
Preliminary research suggests that the compound may also possess antifungal activity, making it a candidate for further exploration in treating fungal infections. The presence of the triazole ring is particularly relevant as many triazole derivatives are known antifungal agents .
Agricultural Applications
Beyond its medicinal uses, this compound has potential applications in agricultural chemistry. Its structural components suggest possible herbicidal or insecticidal properties.
Herbicidal Activity
Research indicates that compounds containing triazole rings can exhibit herbicidal effects. This compound could be explored for its ability to inhibit weed growth while minimizing impact on crops .
Molecular Interaction Studies
Understanding the molecular interactions of this compound is essential for optimizing its efficacy. Studies focusing on binding affinities and interaction dynamics with target enzymes are ongoing.
Key Findings:
Mechanism of Action
The compound’s effects hinge on its ability to interact with specific molecular targets. The triazole ring typically binds to enzymes’ active sites, inhibiting their activity. The piperidine ring enhances the compound’s binding affinity and specificity. This dual interaction modifies the biological pathways involved, leading to the desired therapeutic effects.
Comparison with Similar Compounds
"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" stands out due to the unique combination of the triazole and piperidine rings. Similar compounds include:
Benzyl N-{[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Benzyl N-{[3-(piperazin-1-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Benzyl N-{[3-(pyrrolidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
These analogs exhibit slight variations in their biological activity and target interactions, but none combine the same structural elements as effectively as "this compound".
Biological Activity
Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride (CAS No. 2044714-25-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is believed to act through multiple pathways due to the presence of the triazole and piperidine moieties, which are known to interact with various biological targets:
- Inhibition of Enzymes : Triazoles often serve as inhibitors for enzymes involved in various metabolic pathways. This compound may inhibit specific kinases or phosphatases, impacting cell signaling and proliferation.
- Receptor Modulation : The piperidine structure suggests potential activity on G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines:
- IC₅₀ Values : Compounds related to benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate have shown IC₅₀ values ranging from 19.9 µM to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . This suggests a promising avenue for further development as an anticancer agent.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating chemokine receptors:
- Studies on benzyl-piperidine derivatives indicate potent antagonism at CC chemokine receptors, which are involved in the inflammatory response . This could position benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate as a candidate for treating inflammatory diseases.
Study on Antiproliferative Activity
A study conducted on a series of benzyl-piperidine derivatives demonstrated their ability to inhibit cancer cell growth significantly. The lead compound exhibited strong inhibition of cell proliferation with an IC₅₀ value of 11.7 µM against specific cancer lines .
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the benzyl and piperidine portions affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific targets |
| Alteration of alkyl chains | Changes in receptor selectivity |
These findings emphasize the importance of structural modifications in enhancing the efficacy of benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
